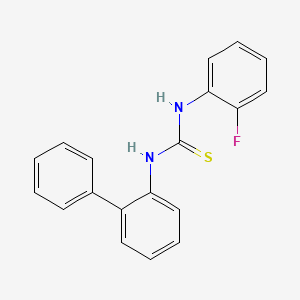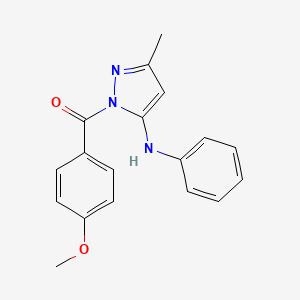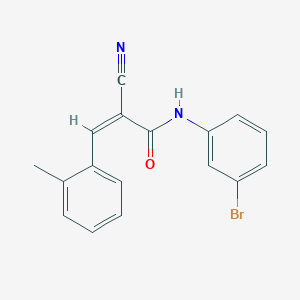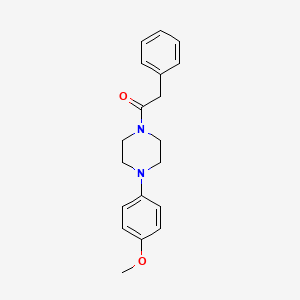
N-(2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide, also known as 25B-NBOMe, is a synthetic drug that belongs to the phenethylamine class. It is a potent psychedelic drug that is known for its hallucinogenic effects. This compound has gained popularity in recent years due to its potent effects on the human body.
Wirkmechanismus
The exact mechanism of action of N-(2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is not fully understood. However, it is believed that this compound acts on the serotonin receptors in the brain, specifically the 5-HT2A receptor. This receptor is known to play a role in the regulation of mood, perception, and cognition. By binding to this receptor, this compound is able to induce hallucinations and alter the perception of reality.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other psychedelic drugs. This compound is known to induce hallucinations, alter the perception of reality, and produce a sense of euphoria. Other effects include increased heart rate, elevated blood pressure, and dilated pupils. The effects of this compound typically last between 6-10 hours.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has several advantages and limitations for lab experiments. One advantage is its potency, which allows for smaller doses to be used in experiments. Additionally, its ability to induce hallucinations makes it a useful tool for studying the brain and its perception of reality. However, one limitation is its potential for toxicity, which can make it difficult to use in experiments involving living organisms.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide. One area of research is its potential therapeutic applications in the treatment of mental disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain. Finally, more research is needed to determine the potential long-term effects of this compound on the human body.
In conclusion, this compound is a potent psychedelic drug that has gained popularity in recent years. While it has potential therapeutic applications, it also has limitations and potential toxicity that need to be considered. Further research is needed to fully understand the effects of this compound and its potential applications in the field of medicine.
Synthesemethoden
N-(2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a synthetic compound that is typically synthesized from 2C-B, a known psychedelic drug. The synthesis process involves the addition of a 2-methoxyphenyl group to the 4-bromo-2,5-dimethoxyphenethylamine molecule. This reaction is typically carried out using a palladium-catalyzed coupling reaction. Once the compound is synthesized, it is purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has been the subject of extensive scientific research in recent years. It has been studied for its potential therapeutic applications in the treatment of various mental disorders such as depression, anxiety, and PTSD. Additionally, it has been studied for its potential use in the treatment of addiction to other drugs such as opioids and cocaine.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-11-8-9-15-13(10-11)12(2)17(22-15)18(20)19-14-6-4-5-7-16(14)21-3/h4-10H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLOJBCIKVXXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5804487.png)
![methyl (4-{[(4-methylbenzyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5804509.png)
![1-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804516.png)
![4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5804523.png)

![(3-{5-methyl-1-[3-(5-methyl-2-furyl)phenyl]-1H-pyrrol-2-yl}phenyl)amine](/img/structure/B5804536.png)




![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5804568.png)
![1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5804580.png)
